N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide
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Overview
Description
“N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide” is an organic compound that belongs to the class of amides It features a 3-methylphenyl group attached to an acetamide moiety, with a prop-2-yn-1-yl substituent on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide” can be achieved through a multi-step process:
Formation of 3-methylphenylamine: This can be synthesized from 3-methylbenzene through nitration followed by reduction.
Acylation: The 3-methylphenylamine is then acylated with chloroacetyl chloride to form N-(3-methylphenyl)-2-chloroacetamide.
Substitution Reaction: The final step involves the substitution of the chlorine atom with a prop-2-yn-1-ylamine group under basic conditions.
Industrial Production Methods
In an industrial setting, the synthesis might involve:
Continuous flow reactors: for better control over reaction conditions.
Catalysts: to enhance reaction rates and selectivity.
Purification techniques: such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group of the acetamide, potentially converting it to an amine.
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation products: Epoxides, hydroxylated derivatives.
Reduction products: Amines, alcohols.
Substitution products: Various substituted amides.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Materials Science:
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Protein Binding: Investigated for its binding affinity to certain proteins.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Potential use in the treatment of diseases due to its biological activity.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of “N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide” depends on its specific application:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity.
Protein Binding: It can interact with proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
N-(3-methylphenyl)-2-aminoacetamide: Lacks the prop-2-yn-1-yl group.
N-phenyl-2-[(prop-2-yn-1-yl)amino]acetamide: Lacks the methyl group on the phenyl ring.
Uniqueness
- The presence of both the 3-methylphenyl and prop-2-yn-1-yl groups makes “N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide” unique in terms of its chemical reactivity and potential applications.
Properties
CAS No. |
1020993-24-1 |
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Molecular Formula |
C12H14N2O |
Molecular Weight |
202.3 |
Purity |
93 |
Origin of Product |
United States |
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